molecular formula C28H33NO8 B11222239 Dimethyl 1-(3,4-dimethoxybenzyl)-4-(3-methoxy-4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-(3,4-dimethoxybenzyl)-4-(3-methoxy-4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11222239
M. Wt: 511.6 g/mol
InChI Key: UIGLGHVSTRULAB-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-METHOXY-4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes multiple methoxy and propoxy groups attached to a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-METHOXY-4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the methoxy and propoxy groups through various substitution reactions. Common reagents used in these reactions include methanol, propanol, and various catalysts to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-METHOXY-4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine core to a fully saturated pyridine ring.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.

Scientific Research Applications

3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-METHOXY-4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a calcium channel blocker.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-METHOXY-4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to various physiological effects. The pathways involved in these interactions are complex and may include signal transduction mechanisms and changes in cellular ion concentrations.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar dihydropyridine structure.

    Felodipine: Known for its vasodilatory effects and structural similarity to the compound .

Uniqueness

3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-METHOXY-4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H33NO8

Molecular Weight

511.6 g/mol

IUPAC Name

dimethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(3-methoxy-4-propoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H33NO8/c1-7-12-37-23-11-9-19(14-25(23)34-4)26-20(27(30)35-5)16-29(17-21(26)28(31)36-6)15-18-8-10-22(32-2)24(13-18)33-3/h8-11,13-14,16-17,26H,7,12,15H2,1-6H3

InChI Key

UIGLGHVSTRULAB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC(=C(C=C3)OC)OC)C(=O)OC)OC

Origin of Product

United States

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